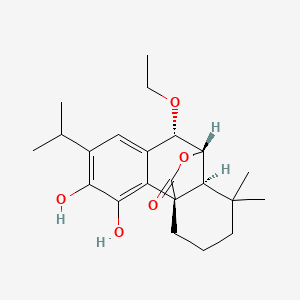
(3-乙基-1,2-恶唑-5-基)甲磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H8ClNO3S. It is a member of the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
Chemistry: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives. It is also employed in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Sulfonamide derivatives, in particular, are known for their antibacterial and anti-inflammatory properties.
Industry: In the industrial sector, (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Ethyl-1,2-oxazol-5-yl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3−Ethyl−1,2−oxazol−5−yl)methanol+SOCl2→(3−Ethyl−1,2−oxazol−5−yl)methanesulfonylchloride+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl chloride group can yield the corresponding sulfonyl hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by oxidation.
Sulfonyl Hydrides: Formed by reduction.
作用机制
The mechanism of action of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.
相似化合物的比较
- (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride
- (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
- (3-Isopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Uniqueness: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is unique due to the presence of the ethyl group at the 3-position of the oxazole ring. This structural feature can influence the reactivity and selectivity of the compound in chemical reactions. Compared to its analogs, the ethyl group may provide different steric and electronic effects, leading to variations in reaction outcomes and biological activities.
属性
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKXFOVVKWFMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2580133.png)

![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)

![(2E)-2-{[(3-chlorophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2580140.png)


![2-methyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide](/img/structure/B2580145.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580146.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2580150.png)
![3-[4-(Oxolane-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2580151.png)

